![molecular formula C62H86N12O16 B13797908 Actinomycin d-[3h(g)]](/img/structure/B13797908.png)

Actinomycin d-[3h(g)]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is widely used in chemotherapy for treating various types of cancer, including Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, and certain types of ovarian cancer . The compound is known for its ability to bind to DNA and inhibit RNA synthesis, making it a valuable tool in both clinical and research settings .

Méthodes De Préparation

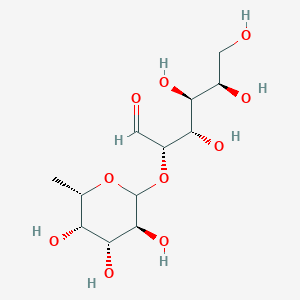

Synthetic Routes and Reaction Conditions: Actinomycin d-[3h(g)] is primarily obtained from natural sources, specifically from the fermentation of Streptomyces parvulus . The compound consists of a phenoxazone ring chromophore and two cyclic peptide lactone side chains . Synthetic analogs with altered chromophores or cyclic peptides have also been prepared to enhance its properties .

Industrial Production Methods: Industrial production of actinomycin d-[3h(g)] involves the cultivation of Streptomyces strains under controlled conditions. The fermentation broth is then subjected to purification processes, including column chromatography, to isolate the desired compound . Advances in fermentation technology have improved the yield and purity of actinomycin d-[3h(g)] .

Analyse Des Réactions Chimiques

Types of Reactions: Actinomycin d-[3h(g)] undergoes various chemical reactions, including:

Oxidation: The phenoxazone ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the chromophore structure.

Substitution: Substitution reactions can occur on the peptide side chains.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions include modified actinomycin derivatives with altered biological activities .

Applications De Recherche Scientifique

Actinomycin d-[3h(g)] has a wide range of scientific research applications:

Chemistry: Used as a probe for studying nucleic acid interactions and secondary structures.

Biology: Employed in research on DNA replication, transcription, and cell division.

Medicine: Utilized in chemotherapy for treating various cancers due to its ability to inhibit RNA synthesis.

Industry: Investigated for its potential use in developing new antibiotics and antimicrobial agents.

Mécanisme D'action

Actinomycin d-[3h(g)] exerts its effects by binding tightly to duplex DNA, specifically at the transcription initiation complex . This binding prevents the elongation of RNA chains by RNA polymerase, thereby inhibiting RNA synthesis . The compound also stabilizes cleavable complexes of topoisomerases I and II with DNA, further disrupting DNA replication and transcription .

Comparaison Avec Des Composés Similaires

Actinomycin X2: Another member of the actinomycin family with similar DNA-binding properties.

Actinomycin V: A variant with distinct peptide side chains.

7-Aminoactinomycin D: A derivative with enhanced antibacterial properties.

Uniqueness: Actinomycin d-[3h(g)] is unique due to its potent cytotoxicity and ability to inhibit both DNA and RNA synthesis. Its specific binding to guanine-cytosine base pairs in DNA makes it particularly effective in targeting rapidly dividing cancer cells .

Propriétés

Formule moléculaire |

C62H86N12O16 |

|---|---|

Poids moléculaire |

1428.1 g/mol |

Nom IUPAC |

1-N,9-N-bis[(3R,6S,7R,10S,16R)-3,10-bis(1,1,1,2,3,3,3-heptatritiopropan-2-yl)-2,5,9,12,15-pentaoxo-3,4,6,7,10,13,13,16,17,17,18,18,19,19-tetradecatritio-7,11,14-tris(tritritiomethyl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-2-(ditritioamino)-3-oxo-1-N,9-N,7,8-tetratritio-4,6-bis(tritritiomethyl)phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42-,43-,44+,45+,48+,49+/m1/s1/i1T3,2T3,3T3,4T3,5T3,6T3,7T3,8T3,9T3,10T3,11T3,12T3,13T3,14T3,15T3,16T3,17T2,18T2,19T2,20T2,21T,22T,23T2,24T2,25T2,26T2,27T,28T,29T,30T,33T,34T,36T,37T,42T,43T,44T,45T,48T,49T/hT6 |

Clé InChI |

RJURFGZVJUQBHK-RRSMDJEXSA-N |

SMILES isomérique |

[3H]C1=C(C(=C2C(=C1C(=O)N([3H])[C@@]3(C(=O)N([C@](C(=O)N4[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]3([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C4([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])N=C5C(=C(C(=O)C(=C5O2)C([3H])([3H])[3H])N([3H])[3H])C(=O)N([3H])[C@@]6(C(=O)N([C@](C(=O)N7[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]6([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C7([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])C([3H])([3H])[3H])[3H] |

SMILES canonique |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)

![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)

![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)